molecular formula C19H27N7O3 B2818875 3,7-dimethyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1013989-05-3

3,7-dimethyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2818875
CAS No.: 1013989-05-3
M. Wt: 401.471
InChI Key: XQBOZPFQUTTZOL-UHFFFAOYSA-N
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Description

3,7-dimethyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a morpholinoethyl group and a trimethylpyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dimethyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Morpholinoethyl Group: The morpholinoethyl group can be introduced via a nucleophilic substitution reaction, where the purine core reacts with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate.

    Attachment of the Trimethylpyrazolyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,7-dimethyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing any carbonyl groups present.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,7-dimethyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used as a bronchodilator.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

3,7-dimethyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholinoethyl group and a trimethylpyrazolyl group differentiates it from other purine derivatives, potentially leading to unique interactions and applications.

Properties

IUPAC Name

3,7-dimethyl-1-(2-morpholin-4-ylethyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O3/c1-12-13(2)21-26(14(12)3)18-20-16-15(22(18)4)17(27)25(19(28)23(16)5)7-6-24-8-10-29-11-9-24/h6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBOZPFQUTTZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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